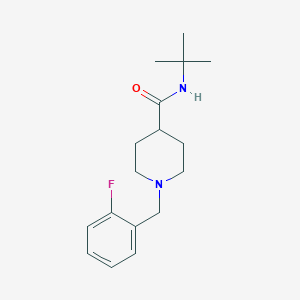
3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide
Descripción general
Descripción
3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyridinium salt that is synthesized from the reaction of 2-acetylpyridine and malononitrile in the presence of a strong acid catalyst.
Aplicaciones Científicas De Investigación
3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide has shown potential applications in various scientific research fields. This compound has been studied for its antibacterial and antifungal properties, as well as its potential as a fluorescent probe for detecting metal ions. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of bacterial and fungal enzymes, as well as enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of bacterial and fungal cells, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide in lab experiments is its high yield and ease of purification. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-cyano-1-(2-oxo-2-phenylethyl)pyridinium bromide. One potential direction is to further investigate its potential as a fluorescent probe for metal ion detection. Additionally, more research could be done to optimize its use as an antibacterial and antifungal agent, as well as its potential use in cancer therapy. Finally, more research could be done to better understand its mechanism of action, which may lead to the development of more effective applications for this compound.
Propiedades
IUPAC Name |
1-phenacylpyridin-1-ium-3-carbonitrile;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N2O.BrH/c15-9-12-5-4-8-16(10-12)11-14(17)13-6-2-1-3-7-13;/h1-8,10H,11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMXLIQILLRLJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C#N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385674 | |
| Record name | 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
CAS RN |
25357-46-4 | |
| Record name | 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4964223.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4964231.png)
![methyl N-[(4-chlorophenoxy)acetyl]glycinate](/img/structure/B4964238.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]glycinamide](/img/structure/B4964259.png)
![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B4964269.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)
![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4964279.png)
